molecular formula C8H4Cl4O B8695975 (Trichloromethyl)benzoyl chloride CAS No. 52382-30-6

(Trichloromethyl)benzoyl chloride

Cat. No.: B8695975
CAS No.: 52382-30-6
M. Wt: 257.9 g/mol
InChI Key: LJMNEQZBOODJQR-UHFFFAOYSA-N
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Description

(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethyl group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method is the exhaustive chlorination of the side chain of toluene, which produces benzotrichloride. This compound can then be further reacted to form this compound .

Industrial Production Methods

Industrial production of this compound often involves photochemical chlorination. This process uses light to initiate the chlorination reaction, ensuring a high yield of the desired product. The reaction is typically carried out in a series of reactors to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

(Trichloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Trichloromethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (Trichloromethyl)benzoyl chloride involves its reactivity with nucleophiles. The trichloromethyl group is highly electrophilic, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce the benzoyl group into other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trichloromethyl)benzoyl chloride is unique due to the presence of both the trichloromethyl and carbonyl groups. This combination makes it highly reactive and useful as an intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, such as hydrolysis, substitution, and condensation, further enhances its versatility in scientific research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (trichloromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via chlorination of (trichloromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours) in anhydrous conditions. Catalysts like DMF (0.1–1 mol%) may accelerate the reaction. Purification involves distillation under reduced pressure (boiling point ~198°C) or recrystallization from non-polar solvents .
  • Critical Parameters : Moisture must be excluded to prevent hydrolysis to benzoic acid derivatives. Excess SOCl₂ is removed post-reaction via evaporation or neutralization .

Q. What safety protocols are essential for handling this compound given its reactivity and toxicity?

  • PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Work in a fume hood to avoid inhalation of vapors .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
  • Storage : Store in moisture-free, airtight containers under inert gas (e.g., N₂) at temperatures <4°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between in vitro and in vivo studies for chlorinated aromatic compounds be resolved?

  • Case Analysis : Benzotrichloride (structurally analogous) shows sufficient carcinogenic evidence in rodents (lung/skin tumors) but limited human data . Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. direct cytotoxicity in vitro).
  • Methodological Approach :

  • Conduct metabolic profiling using LC-MS to identify reactive intermediates (e.g., trichloromethyl radicals) .
  • Compare species-specific toxicity via primary hepatocyte assays and transgenic mouse models .

Q. What analytical techniques optimize quantification of this compound and its degradation products in environmental matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates the compound from hydrolyzed byproducts (e.g., (trichloromethyl)benzoic acid) .
  • Mass Spectrometry : Derivatize with amines to form stable amides for enhanced ESI-MS sensitivity. Use isotopically labeled internal standards (e.g., D₅-benzoyl chloride) for calibration .
  • Stability Studies : Monitor hydrolysis kinetics in aqueous buffers (pH 4–10) to assess environmental persistence .

Q. How do substituents (e.g., trichloromethyl vs. trifluoromethyl) influence the electrophilic reactivity of benzoyl chloride derivatives?

  • Kinetic Insights : Trichloromethyl groups enhance electrophilicity due to electron-withdrawing effects, accelerating nucleophilic acyl substitution. For example, benzoyl chlorides with -CCl₃ react 9x faster with methanol than -CF₃ analogs at 25°C .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal lower LUMO energy (-2.1 eV) for -CCl₃ derivatives, facilitating nucleophilic attack .

Q. Key Recommendations

  • Experimental Design : Prioritize inert-atmosphere techniques (Schlenk line) for synthesis to minimize hydrolysis.
  • Data Interpretation : Cross-validate carcinogenicity findings using mechanistic studies (e.g., DNA adduct formation assays) .
  • Instrumentation : Pair GC-MS with derivatization protocols for trace-level detection in environmental samples .

Properties

CAS No.

52382-30-6

Molecular Formula

C8H4Cl4O

Molecular Weight

257.9 g/mol

IUPAC Name

2-(trichloromethyl)benzoyl chloride

InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H

InChI Key

LJMNEQZBOODJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly, reaction of 2-trichloromethylbenzoic-acid with thionyl chloride affords 2-trichloromethylbenzoyl-chloride, which, on reaction with diethylamine, affords 2-trichloromethyl-N,N-diethylbenzamide. Following a procedure similar to that described in Preparation 5, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxyl-amine-O-sulfonate affords 2-trichloromethyl-6-aminosulfonyl-N,N-diethylbenzamide, which, on heating in glacial acetic acid, affords 4-trichloromethylsaccharin.
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Synthesis routes and methods II

Procedure details

Five g (0.032 mole) of o-toluic chloride was dissolved in 150 ml of carbon tetrachloride and reaction was carried by passing dry chlorine into the solution under irradiation with an ultraviolet lamp while refluxing carbon tetrachloride. From the reaction mass an amount thereof necessary for gas chromatographic analysis was occasionally withdrawn to examine the change of the peak of α,α-dichloro-o-toluic chloride by comparing with an authentic sample, the introduction of chlorine was stopped after the peak was disappeared. Part of the oily matter obtained by reduced pressure distillation for removal of carbon tetrachloride was withdrawn, and on analyzing it by gas chromatography it was possible to ascertain that 1,1,3,3-tetrachloro-1,3-dihydroisobenzofuran and α,α,α-trichloro-o-toluic chloride was formed in a mixed ratio by weight of about 6:4, yield 6.6 g (chlorination yield 80%).
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